molecular formula C8H9ClF3N B2376605 4-(2,2,2-Trifluoroethyl)aniline hydrochloride CAS No. 1197233-93-4

4-(2,2,2-Trifluoroethyl)aniline hydrochloride

Cat. No.: B2376605
CAS No.: 1197233-93-4
M. Wt: 211.61
InChI Key: NLMBBKDRGDSUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action for the synthesis of 4-(2,2,2-Trifluoroethyl)aniline hydrochloride involves a one-pot N–H insertion reaction conducted via cascade diazotization/ N -trifluoroethylation reactions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . The safety information includes hazard statements H302 and H319, and precautionary statements P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)aniline hydrochloride typically involves the N-trifluoroethylation of anilines. One common method employs 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in the presence of an iron porphyrin catalyst . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding N-trifluoroethylated anilines in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available primary amines and secondary anilines as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-trifluoroethylated anilines, which are valuable intermediates in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethyl)aniline hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethylated anilines. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)5-6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMBBKDRGDSUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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